molecular formula C6H9NO4 B011937 1-aminocyclobutane-1,2-dicarboxylic Acid CAS No. 104639-20-5

1-aminocyclobutane-1,2-dicarboxylic Acid

Cat. No.: B011937
CAS No.: 104639-20-5
M. Wt: 159.14 g/mol
InChI Key: GCQSQCHWSXNVRH-UHFFFAOYSA-N
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Description

1-Aminocyclobutane-1,2-dicarboxylic acid is a cyclic amino acid derivative featuring a four-membered cyclobutane ring substituted with one amino (-NH₂) and two carboxylic acid (-COOH) groups. Its molecular formula is C₆H₇NO₄, with a molecular weight of 157.12 g/mol. The compound’s unique structure combines the rigidity of a cyclobutane ring with the functional versatility of amino and carboxylic acid groups, making it a candidate for applications in medicinal chemistry, polymer science, and asymmetric synthesis .

The stereochemistry of the substituents (cis or trans) significantly impacts its physicochemical properties and biological interactions. Unlike smaller cyclopropane analogs, the cyclobutane ring offers reduced ring strain, enhancing thermal stability while retaining conformational constraints .

Properties

CAS No.

104639-20-5

Molecular Formula

C6H9NO4

Molecular Weight

159.14 g/mol

IUPAC Name

1-aminocyclobutane-1,2-dicarboxylic acid

InChI

InChI=1S/C6H9NO4/c7-6(5(10)11)2-1-3(6)4(8)9/h3H,1-2,7H2,(H,8,9)(H,10,11)

InChI Key

GCQSQCHWSXNVRH-UHFFFAOYSA-N

SMILES

C1CC(C1C(=O)O)(C(=O)O)N

Canonical SMILES

C1CC(C1C(=O)O)(C(=O)O)N

Synonyms

1,2-Cyclobutanedicarboxylic acid, 1-amino-

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

1-Aminocyclobutane-1,2-dicarboxylic acid has the molecular formula C6H9NO4C_6H_9NO_4 and is characterized by its unique cyclobutane ring structure, which contributes to its reactivity and interaction with biological systems. The compound features two carboxylic acid groups that enhance its solubility and potential for forming coordination complexes.

Medicinal Applications

1. NMDA Receptor Modulation

One of the most notable applications of this compound is its role as a selective inhibitor of L-glutamate uptake, particularly at the NMDA receptor sites. This property makes it a candidate for research into treatments for neurological disorders such as epilepsy and neurodegenerative diseases. Studies have shown that it can increase the release of D-aspartate, indicating its potential to modulate excitatory neurotransmission .

2. Antitumor Activity

The compound has been explored for its antitumor properties, particularly in relation to platinum-based drugs like carboplatin. Research indicates that derivatives of ACBD can enhance the efficacy of these chemotherapeutic agents by improving their interaction with DNA, thereby increasing their cytotoxic effects against cancer cells .

Materials Science Applications

1. Coordination Chemistry

In materials science, this compound serves as a ligand in the synthesis of metal-organic frameworks (MOFs). These frameworks have applications in gas storage, separation technologies, and catalysis. For instance, lanthanide-based MOFs synthesized using ACBD exhibit luminescent properties that are useful in sensor technologies .

2. Polymer Synthesis

ACBD can also be utilized as a reactant in polymer synthesis. Its dicarboxylic acid functionality allows for the formation of various copolymers that can be tailored for specific mechanical properties or chemical resistances .

Case Studies and Research Findings

Study Focus Findings
Synthesis of NMDA AgonistsDeveloped potent NMDA receptor agonists from ACBD derivatives, showing enhanced neuroprotective effects.
Antitumor ActivityInvestigated the interaction of ACBD derivatives with DNA; found increased cytotoxicity in cancer cell lines when combined with platinum drugs.
Material SynthesisDemonstrated the use of ACBD in creating luminescent lanthanide MOFs suitable for chemical sensing applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Cyclopropane Derivatives

1-Aminocyclopropane-1-carboxylic Acid (ACC)
  • Structure: Cyclopropane ring with one amino and one carboxylic acid group (C₄H₅NO₂).
  • Role : A key ethylene precursor in plants, involved in stress response and fruit ripening .
  • Comparison: Ring Strain: Cyclopropane’s higher ring strain increases reactivity compared to cyclobutane derivatives. Functionality: ACC lacks a second carboxylic acid group, reducing its metal-chelating capacity and acidity (pKa ~1.8 for COOH vs. ~9.5 for NH₂). Applications: Primarily biological (plant physiology), whereas 1-aminocyclobutane-1,2-dicarboxylic acid has broader synthetic utility .
1-Aminocyclopropane-1,2-Dicarboxylic Acid
  • Structure: Cyclopropane with two COOH groups and one NH₂ (C₅H₅NO₄).
  • Synthesis : Requires diastereoselective methods or enantiopure precursors due to stereochemical complexity .
  • Comparison :
    • Acidity : The additional COOH group increases acidity (pKa₁ ~2.1, pKa₂ ~4.3), enhancing solubility in polar solvents.
    • Bioactivity : Acts as a glutamate receptor agonist, unlike the cyclobutane analog, which is less studied in neurological contexts .

Cyclobutane Dicarboxylic Acids

Cyclobutane-1,2-Dicarboxylic Acid
  • Structure : Cyclobutane with two COOH groups (C₆H₈O₄; MW 144.12 g/mol).
  • Isomerism : Exists as cis (CAS 1461-94-5) and trans (CAS 1124-13-6) isomers.
    • cis-Isomer : Higher solubility in water (35 g/L at 25°C) due to intramolecular hydrogen bonding .
    • trans-Isomer : Lower solubility (12 g/L) but preferred in polymer crosslinking due to steric accessibility .
  • Applications : Used in conformational studies, epoxy resins, and as a carboplatin impurity .
  • Comparison: The absence of an amino group limits its use in peptide synthesis or enzyme inhibition compared to this compound.
Cyclobutane-1,1-Dicarboxylic Acid
  • Structure : Both COOH groups on a single cyclobutane carbon (C₆H₈O₄; MW 144.12 g/mol).
  • Properties : Lower acidity (pKa₁ ~3.5, pKa₂ ~5.8) due to electron-withdrawing effects of adjacent COOH groups .
  • Applications : Intermediate in platinum-based chemotherapeutics (e.g., carboplatin) .

Larger Cyclic Dicarboxylic Acids

Cyclohexene-1,2-Dicarboxylic Acid
  • Structure : Six-membered ring with conjugated double bond and COOH groups.
  • Applications : Diels-Alder adduct in resin synthesis; offers flexibility vs. cyclobutane’s rigidity .
  • Comparison : Reduced ring strain enhances thermal stability (>200°C decomposition) but decreases functional group reactivity .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Ring Size Functional Groups Molecular Weight (g/mol) Key Applications
This compound 4 1 NH₂, 2 COOH 157.12 Drug design, asymmetric synthesis
1-Aminocyclopropane-1-carboxylic acid 3 1 NH₂, 1 COOH 101.08 Ethylene biosynthesis
cis-Cyclobutane-1,2-dicarboxylic acid 4 2 COOH (cis) 144.12 Polymer crosslinking
Cyclobutane-1,1-dicarboxylic acid 4 2 COOH (1,1) 144.12 Platinum drug intermediates

Table 2: Physicochemical Properties

Compound Solubility (Water) Melting Point (°C) pKa (COOH)
This compound Moderate (~20 g/L) 220–225 (dec.) 2.1, 4.3, 9.8 (NH₂)
cis-Cyclobutane-1,2-dicarboxylic acid High (35 g/L) 185–187 2.5, 3.9
trans-Cyclobutane-1,2-dicarboxylic acid Low (12 g/L) 210–212 2.7, 4.1

Preparation Methods

Cycloaddition-Based Syntheses

The [2+2] cycloaddition of enamines with electrophilic alkenes is a foundational method for constructing the cyclobutane core. Enamines derived from β-keto esters or acrylonitrile react with electron-deficient olefins (e.g., acrylates) under thermal or photochemical conditions. For example, the reaction of ethyl isocyanoacetate with 1,3-dibromopropane in dimethyl sulfoxide (DMSO) and ether, catalyzed by sodium hydride, yields cyclobutane intermediates that are hydrolyzed to the target amino acid . This method achieves yields up to 95% but requires stringent control of steric and electronic effects to avoid side reactions .

A photochemical [2+2]-cycloaddition variant using dehydroamino acids and styrene derivatives under blue light (415 nm) has been reported. This approach leverages photocatalysts like Ir(ppy)₃ to generate cis-fused cyclobutane products with moderate diastereoselectivity (4:1 to 8:1 d.r.) . For instance, irradiating a mixture of dehydroalanine esters and styrene at 18°C in continuous flow reactors produces α-cyclobutane amino acids in 44–81% yields .

Curtius Rearrangement and Hydantoin Synthesis

The Curtius rearrangement is pivotal for introducing the amino group. Starting with bicyclo[1.1.0]butane derivatives, carboxylation followed by azidation with tetramethylguanidinium azide (TMGA) generates acyl azides. Thermal decomposition of these azides via the Curtius mechanism yields isocyanates, which are hydrolyzed to the corresponding amino acids . For example, treatment of 1-(arenesulfonyl)bicyclobutane with TMGA and subsequent reduction with lithium in liquid ammonia produces 1-aminocyclobutane-1-carboxylic acids in >90% yield .

The classical hydantoin synthesis involves cyclizing cyclobutane-1,1-dicarboxylic acid diamides with sodium hypochlorite and methanol. This method, first reported in 1937, achieves near-quantitative yields (97%) of hydantoin intermediates, which are hydrolyzed under acidic conditions to the amino acid .

Alkylation and Cyclization Strategies

Alkylation of nitroacetate esters with 1,2-dihaloethanes forms cyclopropane analogs, as seen in patent CN103864635A . Adapting this for cyclobutane systems, nitroacetic acid esters react with 1,3-dibromopropane in dichloromethane under reflux (80–120°C) with sodium carbonate catalysis. Subsequent nitro reduction (SnCl₂ in methanol) and hydrolysis (NaOH in ethanol, 70–90°C) yield the target compound . While optimized for cyclopropanes, this method requires extended reaction times (~48 hours) for cyclobutanes, with yields dropping to ~60% due to ring strain .

Functional Group Interconversion

Functionalization of preformed cyclobutane dicarboxylates is a versatile route. For example, trans-cyclobutane-1,2-dicarboxylic acid monoesters are tosylated and azidated, followed by Staudinger reduction to introduce the amino group . Hydrolysis of the ester with HCl/ethanol affords 1-aminocyclobutane-1,2-dicarboxylic acid in 72% yield .

Another approach involves reductive amination of cyclobutane-1,2-diketones. Using ammonium acetate and sodium cyanoborohydride in methanol, the diketone is converted to the amino diol, which is oxidized to the dicarboxylic acid with Jones reagent .

Comparative Analysis of Methods

Method Starting Materials Conditions Yield Diastereoselectivity
[2+2] CycloadditionEnamines, acrylatesNaH/DMSO, 85°C or 415 nm light70–95%4:1–8:1 d.r.
Curtius RearrangementBicyclobutane derivativesTMGA, Li/NH₃, hydrolysis>90%N/A
Hydantoin SynthesisCyclobutane diamidesNaOCl, CH₃OH, reflux97%N/A
Alkylation-CyclizationNitroacetate, 1,3-dibromopropaneNa₂CO₃, CH₂Cl₂, 80–120°C~60%N/A
Photochemical [2+2]Dehydroamino acids, styrenesIr(ppy)₃, 415 nm, 18°C44–81%2:1–8:1 d.r.

Challenges and Optimization

The strain of the cyclobutane ring complicates synthesis, often necessitating high-pressure hydrogenation (14 MPa H₂ over Raney Ni) or cryogenic conditions for photochemical steps . Side reactions such as ring-opening or decarboxylation are mitigated using bulky protecting groups (e.g., tert-butoxycarbonyl) and non-nucleophilic bases .

Recent advances in flow chemistry improve photochemical methods, enhancing reproducibility and scalability . For industrial applications, the hydantoin route remains favored for its high yield, while photochemical methods are emerging for stereocontrolled synthesis.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-aminocyclobutane-1,2-dicarboxylic acid, and how do reaction conditions influence yield?

  • Methodological Answer : Cyclobutane dicarboxylates are typically synthesized via [2+2] cycloaddition or ring-strain functionalization. For 1,1-substituted analogs, carboxylation of cyclobutane derivatives using strong bases (e.g., LDA) and CO₂ has been reported . Adjusting reaction temperature (e.g., −78°C for intermediate stabilization) and stoichiometry of amino-group precursors (e.g., nitriles or amides) can optimize yield. Post-synthesis purification via recrystallization or HPLC is critical to isolate enantiopure forms.

Q. Which spectroscopic techniques are most effective for structural confirmation and purity assessment?

  • Methodological Answer :

  • X-ray crystallography : Resolves stereochemistry and confirms cyclobutane ring geometry (e.g., bond angles and torsion strains) .
  • NMR : 1H^{1}\text{H} and 13C^{13}\text{C} NMR identify proton environments (e.g., amine protons at δ 1.5–2.5 ppm) and carboxylate carbons (δ 170–180 ppm). 15N^{15}\text{N} NMR can validate the amine group.
  • HPLC-MS : Quantifies purity (>95%) and detects degradation products using reverse-phase C18 columns with UV detection at 210 nm .

Q. What safety protocols are essential for handling this compound in the lab?

  • Methodological Answer :

  • Storage : Store at 2–8°C in airtight containers to prevent hydrolysis. Avoid exposure to moisture or strong oxidizers .
  • Exposure Response : For skin contact, wash with soap/water; for inhalation, move to fresh air and monitor for respiratory irritation. Use PPE (gloves, lab coat, goggles) during handling .

Advanced Research Questions

Q. How can computational modeling elucidate the conformational dynamics of this compound?

  • Methodological Answer :

  • DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess ring strain (≈25 kcal/mol for cyclobutane) and carboxylate orientation.
  • MD Simulations : Simulate solvation effects (e.g., in water or DMSO) to predict hydrogen-bonding networks and tautomeric equilibria between amine and carboxyl groups .

Q. How should researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer :

  • Meta-Analysis : Cross-reference assay conditions (e.g., pH, buffer composition) from peer-reviewed studies. For example, discrepancies in enzyme inhibition (IC₅₀) may arise from varying Mg²⁺ concentrations in kinase assays .
  • Dose-Response Validation : Replicate experiments using standardized protocols (e.g., fixed incubation times, controlled temperature) to isolate variables.

Q. What strategies improve the enantiomeric resolution of this compound for chiral studies?

  • Methodological Answer :

  • Chiral Chromatography : Use amylose- or cellulose-based columns with hexane/isopropanol gradients.
  • Derivatization : Convert carboxylates to esters (e.g., methyl or benzyl) to enhance separation efficiency .

Q. How does stereochemistry at the cyclobutane ring influence interactions with biological targets (e.g., NMDA receptors)?

  • Methodological Answer :

  • Docking Studies : Compare cis vs. trans carboxylate orientations using AutoDock Vina. Trans configurations may show higher affinity due to reduced steric hindrance.
  • Pharmacophore Mapping : Identify critical H-bond acceptors (carboxylate oxygens) and donors (amine) using Schrödinger’s Phase .

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